4-Cyclopropyl-3-methoxybenzoicacid

Description

Contextualization within Substituted Benzoic Acid Chemistry

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid functional group. The versatility of the benzene ring allows for the introduction of various substituents, leading to a wide array of substituted benzoic acids with diverse chemical and physical properties. 4-Cyclopropyl-3-methoxybenzoic acid is a prime example of a disubstituted benzoic acid.

The electronic properties of the substituents on the benzene ring significantly influence the acidity of the carboxylic acid and the reactivity of the molecule. The methoxy (B1213986) group (-OCH3) at the meta-position and the cyclopropyl (B3062369) group at the para-position to the carboxylic acid create a unique electronic environment. The methoxy group is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction. ontosight.ainih.gov The cyclopropyl group, with its strained ring structure, can also exhibit electron-donating characteristics. This specific arrangement of functional groups imparts distinct properties to 4-cyclopropyl-3-methoxybenzoic acid, setting it apart from other substituted benzoic acids like 4-methoxybenzoic acid (p-anisic acid) or 3-methoxybenzoic acid (m-anisic acid). nih.govwikipedia.orgchemicalbook.comnih.gov

Significance in Contemporary Organic Synthesis Research

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors for the creation of more complex molecules, including pharmaceuticals and agrochemicals. 4-Cyclopropyl-3-methoxybenzoic acid is no exception and holds importance in contemporary organic synthesis research. Its structural motifs are found in various biologically active compounds.

For instance, related structures are integral to the synthesis of kinase inhibitors. A notable example is the synthesis of bosutinib, a drug used for the treatment of chronic myelogenous leukemia, which starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.com The synthesis involves a series of reactions including esterification, alkylation, nitration, reduction, and cyclization, highlighting the utility of substituted benzoic acids in constructing complex therapeutic agents. mdpi.com Furthermore, derivatives of benzoic acid are investigated for their potential as intermediates in the production of pigments and other fine chemicals. google.com The presence of the cyclopropyl ring in 4-cyclopropyl-3-methoxybenzoic acid is of particular interest as this moiety is often incorporated into medicinal chemistry to improve metabolic stability and binding affinity of drug candidates.

Structural Features and Nomenclature Considerations

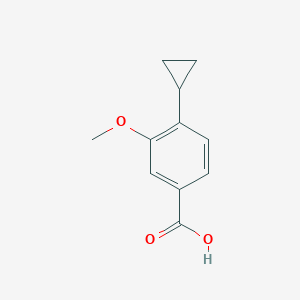

The systematic IUPAC name for this compound is 4-Cyclopropyl-3-methoxybenzoic acid. This name precisely describes the arrangement of its functional groups:

Benzoic acid: This forms the core of the molecule, consisting of a benzene ring attached to a carboxylic acid (-COOH) group.

4-Cyclopropyl: A cyclopropyl group (-C3H5) is attached to the fourth carbon atom of the benzene ring, relative to the carboxylic acid group.

3-Methoxy: A methoxy group (-OCH3) is attached to the third carbon atom of the benzene ring.

The spatial arrangement of these groups on the benzene ring is crucial to its chemical identity and reactivity. The numbering of the ring positions starts from the carbon atom bearing the carboxylic acid group.

Interactive Data Table of Compound Properties

| Property | Value |

| Molecular Formula | C11H12O3 |

| IUPAC Name | 4-Cyclopropyl-3-methoxybenzoic acid |

| Structure | Aromatic Carboxylic Acid |

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-cyclopropyl-3-methoxybenzoic acid |

InChI |

InChI=1S/C11H12O3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) |

InChI Key |

PSBPFWYAIDBDKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Cyclopropyl 3 Methoxybenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives through several common organic reactions.

4-Cyclopropyl-3-methoxybenzoic acid can be readily converted to its corresponding esters and amides, which are important intermediates in the synthesis of more complex molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the product, the water formed during the reaction is usually removed.

Amidation involves the reaction of the carboxylic acid with an amine. This transformation is often facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).

The table below summarizes typical conditions for these reactions.

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (catalyst), Heat | 4-Cyclopropyl-3-methoxybenzoate ester |

| Amidation | Amine (R-NH₂), DCC, DMAP (catalyst), CH₂Cl₂ | N-substituted-4-cyclopropyl-3-methoxybenzamide |

The carboxylic acid group of 4-Cyclopropyl-3-methoxybenzoic acid can be reduced to form either the corresponding primary alcohol, (4-cyclopropyl-3-methoxyphenyl)methanol, or the aldehyde, 4-cyclopropyl-3-methoxybenzaldehyde. The choice of reducing agent determines the final product.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid directly to the primary alcohol. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves susceptible to further reduction. This requires the use of milder or more selective reagents. One common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions.

To enhance the reactivity of the carboxylic acid, it is often converted into an acid chloride. 4-Cyclopropyl-3-methoxybenzoyl chloride is a highly reactive intermediate that can be readily used in a variety of nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.

The most common method for preparing acid chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). google.comrsc.org Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another effective reagent for this transformation. google.com These reagents are preferred because they produce gaseous byproducts (SO₂, HCl, CO, CO₂) that are easily removed from the reaction mixture.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux | 4-Cyclopropyl-3-methoxybenzoyl chloride |

| Oxalyl Chloride ((COCl)₂) | DMF (catalyst), CH₂Cl₂ | 4-Cyclopropyl-3-methoxybenzoyl chloride |

These activated acid chlorides are significantly more electrophilic than the parent carboxylic acid, making them excellent substrates for reactions with weak nucleophiles.

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring of 4-Cyclopropyl-3-methoxybenzoic acid can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of these reactions is governed by the directing effects of the existing substituents.

The position of electrophilic attack on the benzene (B151609) ring is determined by the electronic properties of the three substituents:

-OCH₃ (Methoxy group): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.comgoogle.com

-C₃H₅ (Cyclopropyl group): Alkyl groups, including cyclopropyl (B3062369), are weakly activating and ortho, para-directing. The cyclopropyl group can stabilize the carbocation intermediate (arenium ion) formed during substitution.

-COOH (Carboxylic acid group): This is a deactivating group and a meta-director because it withdraws electron density from the ring.

In 4-Cyclopropyl-3-methoxybenzoic acid, the substituents are positioned at C1 (-COOH), C3 (-OCH₃), and C4 (-C₃H₅). The powerful ortho, para-directing influence of the methoxy (B1213986) group and the cyclopropyl group will dominate over the meta-directing effect of the carboxylic acid. The methoxy group strongly activates the positions ortho (C2, C6) and para (C5) to itself. The cyclopropyl group activates its ortho positions (C3, C5).

The combined effect is a strong activation of the C2, C5, and C6 positions. However, the C1 and C3 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C2, C5, or C6 positions. The C5 position is activated by both the methoxy (para) and cyclopropyl (ortho) groups, making it a highly likely site for substitution. The C2 position is ortho to the methoxy group but also ortho to the deactivating carboxyl group, which may result in some steric hindrance and electronic deactivation. The C6 position is ortho to the methoxy group.

Therefore, the primary products of electrophilic aromatic substitution are expected at the C5 and C6 positions, with the C2 position being less favored.

While specific experimental data for the halogenation, nitration, and sulfonation of 4-Cyclopropyl-3-methoxybenzoic acid are not widely published, the regiochemical outcomes can be predicted based on the directing effects discussed above.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would be expected to yield a mixture of halogenated products, primarily at the C5 and C6 positions.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. For the related compound, 4-methoxybenzoic acid, nitration occurs at the 3-position (ortho to the methoxy group). google.com In the case of 4-Cyclopropyl-3-methoxybenzoic acid, the incoming nitro group would be directed to the available activated positions, C5 and C6.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). The reaction is typically reversible and the position of substitution would again be directed to the most activated sites on the ring.

The predicted major products for these EAS reactions are summarized in the table below.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-cyclopropyl-3-methoxybenzoic acid and 6-Bromo-4-cyclopropyl-3-methoxybenzoic acid |

| Nitration | HNO₃, H₂SO₄ | 4-Cyclopropyl-3-methoxy-5-nitrobenzoic acid and 4-Cyclopropyl-3-methoxy-6-nitrobenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-Cyclopropyl-3-methoxy-5-sulfobenzoic acid and 4-Cyclopropyl-3-methoxy-6-sulfobenzoic acid |

Cyclopropyl Ring Reactivity and Transformations

The cyclopropyl group, a three-membered carbocyclic ring, imparts unique chemical properties to molecules due to its significant ring strain. beilstein-journals.orglibretexts.org This inherent strain influences the reactivity of the C-C bonds within the ring, making them susceptible to cleavage under certain conditions. beilstein-journals.orglibretexts.org

Ring-Opening Reactions and Mechanistic Pathways

The high ring strain of the cyclopropane (B1198618) ring makes it prone to ring-opening reactions, which can be initiated by various reagents and conditions, including electrophiles, nucleophiles, and free radicals. beilstein-journals.orgyoutube.com These reactions often proceed through pathways that relieve the strain energy of the three-membered ring. beilstein-journals.orglibretexts.org

Acid-catalyzed ring-opening is a common transformation for cyclopropane derivatives. nih.govnih.gov The mechanism typically involves the protonation of a substituent on the cyclopropane ring or the ring itself, followed by nucleophilic attack, which leads to the cleavage of a C-C bond in the ring. nih.gov For instance, in the presence of a Brønsted acid, cyclopropyl ketones can undergo a ring-opening/intramolecular cross-cycloaddition/[4+2]-cycloaddition cascade. nih.gov The specific pathway, whether it follows an SN1 or SN2-like mechanism, can be influenced by the structure of the substrate and the reaction conditions. nih.gov

Radical-mediated ring-opening reactions are also prevalent. beilstein-journals.org These reactions often involve the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to generate a more stable alkyl radical. beilstein-journals.org This intermediate can then participate in further reactions, such as cyclization with a nearby functional group. beilstein-journals.org

The presence of activating groups, such as carbonyls, enhances the electrophilic reactivity of the cyclopropane ring, making it more susceptible to ring-opening. chimia.ch Donor-acceptor systems, where a donor group is vicinal to a carbonyl group on the cyclopropane ring, are particularly reactive and can undergo homo-conjugate addition or cycloaddition reactions. chimia.ch

Rearrangement Reactions Involving the Cyclopropyl Group

The strain within the cyclopropyl ring can also drive rearrangement reactions. chimia.chnih.gov One notable example is the homo-Nazarov cyclization, which is a homologous reaction to the Nazarov cyclization of divinyl ketones. chimia.ch This reaction involves the cyclization of vinyl- or aryl-cyclopropyl ketones to form six-membered rings. chimia.ch The mechanism is thought to involve a rate-limiting, acid-catalyzed ring-opening of the cyclopropane, followed by cyclization. chimia.ch

Gold-catalyzed rearrangements of cyclopropyl carbinols have also been reported. nih.gov For example, 2-tosylaminophenyl cyclopropylmethanols can undergo a gold-catalyzed cyclopropyl carbinol rearrangement to form benzo-fused nitrogen-containing rings. nih.gov The mechanism is believed to involve the ionization of the alcohol to form a carbocation, which then triggers the ring-opening of the cyclopropane moiety and subsequent trapping by a tethered functional group. nih.gov

Stability and Strain Considerations

The stability of the cyclopropane ring is significantly lower than that of larger cycloalkanes like cyclohexane (B81311) due to substantial ring strain. libretexts.org This strain arises from two main factors: angle strain and torsional strain. libretexts.org The C-C-C bond angles in cyclopropane are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.org This angle compression leads to poor overlap of the hybrid orbitals forming the C-C sigma bonds, resulting in destabilization. libretexts.org Additionally, the eclipsing of hydrogen atoms on adjacent carbon atoms contributes to torsional strain. libretexts.org

The high C-H bond dissociation energy of the cyclopropyl group can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, the ring strain can also lead to unexpected metabolic pathways, including oxidation of the cyclopropyl ring itself. hyphadiscovery.com

Reactions Involving the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring of 4-cyclopropyl-3-methoxybenzoic acid can undergo several types of reactions, primarily focused on the cleavage of the ether linkage.

Demethylation Strategies

Demethylation, the removal of the methyl group from the methoxy substituent to form a hydroxyl group, is a common transformation for methoxy-substituted aromatic compounds. This can be achieved through various chemical and biological methods.

One approach involves the use of Lewis acids, such as aluminum halides, in an organic solvent. google.com This method has been shown to be effective for the regioselective demethylation of the para-methoxy group in dimethoxy and trimethoxy benzoic acid esters. google.com

Enzymatic demethylation is another strategy. The cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris can efficiently demethylate 4-methoxybenzoic acid. rsc.org The reaction proceeds via the formation of a hemiacetal and subsequent elimination of formaldehyde. rsc.org This enzyme shows a strong preference for demethylating a methoxy group at the para position relative to the carboxyl group. rsc.org

Rearrangements and Ether Cleavage

The ether linkage of the methoxy group can be cleaved under acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.commasterorganicchemistry.comyoutube.com The reaction mechanism depends on the nature of the groups attached to the oxygen atom. masterorganicchemistry.comyoutube.com

For aryl ethers, such as the methoxy group on the benzoic acid ring, cleavage typically yields a phenol (B47542) and a methyl halide. youtube.comyoutube.com The first step is the protonation of the ether oxygen by the strong acid, which makes the alcohol a better leaving group. masterorganicchemistry.com In the case of an aryl ether, the bond between the oxygen and the aromatic ring is strong, and the sp² hybridized carbon of the ring is not susceptible to SN2 attack. youtube.comyoutube.com Therefore, the nucleophile (halide ion) attacks the methyl group via an SN2 mechanism, leading to the formation of a phenol and methyl halide. youtube.com

Rearrangements involving the methoxy group can also occur under specific conditions. For example, in the mass spectrum of 2-(2'-methoxyphenyl)benzoic acid, rearrangement ions are observed, indicating the transfer of parts of the functional groups between the two rings. publish.csiro.au

Cross-Coupling Reactions as a Substrate

For 4-cyclopropyl-3-methoxybenzoic acid to act as a substrate in palladium-catalyzed cross-coupling reactions, the carboxylic acid group would typically need to be converted into a more reactive group, such as a halide (Br, I) or a triflate (OTf). This transformation would turn the aromatic ring into a suitable electrophilic partner for these reactions.

C-C bond forming reactions are fundamental in organic synthesis for creating complex carbon skeletons. The following reactions are pillars of this field.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgorganic-chemistry.org For a derivative of 4-cyclopropyl-3-methoxybenzoic acid, such as 4-halo-1-cyclopropyl-2-methoxybenzene, a hypothetical Heck reaction with an alkene like ethyl acrylate (B77674) would be expected to yield a cinnamic acid derivative, a valuable class of compounds in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium(0) complex and requires a base. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org A 4-halo-1-cyclopropyl-2-methoxybenzene derivative could be coupled with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst to produce a disubstituted alkyne. wikipedia.org This transformation is widely used in the synthesis of natural products and pharmaceuticals. wikipedia.org

Suzuki Coupling: The Suzuki coupling is a versatile reaction that joins an organoboron compound with a halide or triflate. nih.gov A 4-halo-1-cyclopropyl-2-methoxybenzene derivative would readily participate in a Suzuki coupling with a boronic acid or ester. For instance, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Stille Reaction: The Stille reaction couples an organotin compound with a halide or triflate. wikipedia.orgorgsyn.org A 4-halo-1-cyclopropyl-2-methoxybenzene derivative could be coupled with various organostannanes. For example, reaction with tributyl(vinyl)stannane would introduce a vinyl group at the 4-position of the benzene ring. A significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.org

A representative data table for a hypothetical Suzuki coupling of a derivative of 4-cyclopropyl-3-methoxybenzoic acid is presented below.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromo-1-cyclopropyl-2-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | d |

| 2 | 4-Iodo-1-cyclopropyl-2-methoxybenzene | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | d |

| 3 | 4-Bromo-1-cyclopropyl-2-methoxybenzene | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | d |

d: Data not available in the public domain for this specific substrate.

The formation of bonds between carbon and heteroatoms such as nitrogen and oxygen is crucial for the synthesis of many biologically active compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.org A 4-halo-1-cyclopropyl-2-methoxybenzene derivative could be reacted with a variety of primary or secondary amines to introduce a nitrogen-containing substituent. For example, coupling with aniline (B41778) would yield a diarylamine derivative. beilstein-journals.org

C-O Coupling: Similar to C-N coupling, palladium catalysis can also be used to form C-O bonds. A 4-halo-1-cyclopropyl-2-methoxybenzene derivative could be coupled with an alcohol or a phenol to form an ether linkage. For example, reaction with phenol would result in a diaryl ether.

A hypothetical data table for a Buchwald-Hartwig amination of a derivative of 4-cyclopropyl-3-methoxybenzoic acid is shown below.

| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromo-1-cyclopropyl-2-methoxybenzene | Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | d |

| 2 | 4-Iodo-1-cyclopropyl-2-methoxybenzene | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | d |

| 3 | 4-Bromo-1-cyclopropyl-2-methoxybenzene | Benzylamine | PdCl₂(Amphos)₂ | K₃PO₄ | t-BuOH | d |

d: Data not available in the public domain for this specific substrate.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule in its ground and excited states. vjst.vn DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy for organic molecules. vjst.vnnih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can map the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netscirp.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 4-Cyclopropyl-3-methoxybenzoic acid, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic system.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Representative Calculated Electronic Properties for 4-Cyclopropyl-3-methoxybenzoic acid

The following data are illustrative, based on typical values for substituted benzoic acids calculated using DFT (B3LYP/6-311++G(d,p)). Actual values would require specific calculations for this molecule.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Correlates with chemical reactivity and kinetic stability. scirp.org |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added. |

| Global Hardness (η) | 2.5 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.0 eV | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | 3.2 eV | Quantifies the electrophilic nature of the molecule. |

The three-dimensional structure of 4-Cyclopropyl-3-methoxybenzoic acid is not rigid. Rotations can occur around the single bonds connecting the cyclopropyl (B3062369) and methoxy (B1213986) groups to the benzene ring, as well as the bond between the carboxylic acid group and the ring. Conformational analysis using quantum chemical methods involves systematically exploring these rotational degrees of freedom to identify stable conformers and the energy barriers that separate them. nih.gov

A Potential Energy Surface (PES) scan is typically performed by rotating specific dihedral angles in increments and calculating the energy at each step. This process reveals the lowest energy conformers (global and local minima) and the transition states connecting them. For 4-Cyclopropyl-3-methoxybenzoic acid, key dihedral angles to study would be the C-C-C-C angle defining the orientation of the cyclopropyl group and the C-C-O-C angle for the methoxy group. The orientation of the carboxylic acid's hydroxyl group (syn- or anti-periplanar to the C=O bond) also significantly impacts stability, often through intramolecular hydrogen bonding. The resulting energy landscape provides a detailed picture of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Table 2: Representative Calculated Geometric Parameters for the Lowest Energy Conformer of 4-Cyclopropyl-3-methoxybenzoic acid

The following data are illustrative, based on typical values for substituted benzoic acids calculated using DFT (B3LYP/6-311++G(d,p)). vjst.vnuwosh.eduresearchgate.net Actual values would require specific calculations for this molecule.

| Bond/Angle | Parameter | Representative Calculated Value |

| Bond Lengths (Å) | C=O (carboxyl) | 1.22 Å |

| C-O (carboxyl) | 1.36 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C-C (ring-carboxyl) | 1.48 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (methoxy) | 1.37 Å | |

| C-C (ring-cyclopropyl) | 1.50 Å | |

| Bond Angles (°) | O=C-O (carboxyl) | 123° |

| C-C-O (carboxyl) | 118° | |

| C-C-C (aromatic) | 119 - 121° |

DFT calculations are highly effective at predicting spectroscopic properties, which can then be used to interpret and assign experimental spectra.

Vibrational Frequencies (IR and Raman): Calculating the harmonic vibrational frequencies is a standard output of a geometry optimization procedure in quantum chemistry. nih.gov These calculated frequencies correspond to the fundamental modes of vibration, which are active in Infrared (IR) and Raman spectroscopy. While there's a known systematic overestimation in calculated frequencies, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. core.ac.uk For 4-Cyclopropyl-3-methoxybenzoic acid, key vibrational modes would include the O-H stretch of the carboxylic acid, the characteristic C=O stretch, C-O stretches of the methoxy and carboxylic groups, and various C-H and C-C stretching and bending modes of the aromatic and cyclopropyl rings. acs.orgnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) shielding tensors. nih.govnih.gov These tensors can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of peaks in experimentally obtained spectra, especially for complex molecules. researchgate.net The chemical environment of each nucleus, dictated by the molecule's electronic structure, determines its chemical shift. For this molecule, distinct signals would be predicted for the protons and carbons of the cyclopropyl, methoxy, and aromatic moieties.

Table 3: Representative Calculated Vibrational Frequencies and ¹³C NMR Chemical Shifts for 4-Cyclopropyl-3-methoxybenzoic acid

The following data are illustrative and based on typical values for similar compounds. nih.govcore.ac.ukresearchgate.net Frequencies are often scaled to better match experimental data. Chemical shifts are referenced to TMS. Actual values would require specific calculations.

| Vibrational Spectroscopy (Scaled Wavenumber, cm⁻¹) | NMR Spectroscopy (Calculated ¹³C Chemical Shift, ppm) |

| Assignment | Value |

| O-H stretch (carboxyl) | ~3500 (monomer) |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (methoxy) | ~2950 |

| C-H stretch (cyclopropyl) | ~3050 |

| C=O stretch (carboxyl) | ~1710 |

| C-C stretch (aromatic) | ~1600, ~1500 |

| C-O stretch (carboxyl/methoxy) | ~1250 - 1300 |

| O-H bend (carboxyl) | ~1420 |

Derivatives, Analogues, and Structural Modifications

Synthesis of Novel Ester and Amide Derivatives

The carboxylic acid group of 4-cyclopropyl-3-methoxybenzoic acid is a prime site for derivatization, readily converted into a variety of esters and amides. Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed to generate a range of alkyl and aryl esters.

Amide synthesis is typically achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products. researchgate.net Another effective method involves the conversion of the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. researchgate.net These methods provide access to a diverse library of amide derivatives with various substituents.

While specific examples for the esterification and amidation of 4-cyclopropyl-3-methoxybenzoic acid are not extensively detailed in publicly available literature, the synthesis of related structures provides insight into the reaction conditions. For instance, the synthesis of bosutinib, a kinase inhibitor, involves the esterification of the structurally similar 3-methoxy-4-hydroxybenzoic acid. mdpi.com Furthermore, general methods for the synthesis of fatty acid amides have utilized 4-methoxybenzylamine, demonstrating the feasibility of coupling amines to methoxy-substituted benzoic acid scaffolds. rasayanjournal.co.in

Table 1: Representative Ester and Amide Derivatives of Benzoic Acids

| Starting Material | Reagent | Derivative | Reaction Type |

|---|---|---|---|

| 3-Methoxy-4-hydroxybenzoic acid | Methanol, H₂SO₄ | Methyl 3-methoxy-4-hydroxybenzoate | Esterification |

| Benzoic Acid | Thionyl chloride, then Amine | N-substituted benzamide | Amidation |

| Carboxylic Acid | EDC, HOBt, Amine | N-substituted amide | Amide Coupling |

| 3-Hydroxybenzoic acid | Alkyl halide, K₂CO₃ | 3-Alkoxy methyl benzoate | Etherification/Esterification |

Ring-Modified Analogues (e.g., cyclopropyl (B3062369) ring expansions/contractions)

Modifications to the cyclopropyl ring of 4-cyclopropyl-3-methoxybenzoic acid, such as ring expansion to a cyclobutane (B1203170) or contraction, can significantly alter the molecule's three-dimensional structure and electronic properties. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening and rearrangement reactions.

Ring expansion of a cyclopropyl group can be achieved through various synthetic methodologies. For example, the reaction of cyclopropyl amides with triphenylphosphine (B44618) and a carbon tetrahalide can lead to the formation of N-substituted pyrrolidin-2-ones, representing a ring-expansion process. drugdesign.org While not directly applied to 4-cyclopropyl-3-methoxybenzoic acid, this method highlights a potential pathway for modifying the cyclopropyl moiety.

Conversely, ring contraction of larger rings to form cyclopropanes is also a known synthetic strategy, often involving rearrangement reactions. nih.gov However, the direct contraction of a pre-existing cyclopropyl ring is not a common transformation. More relevant to modifying the core structure would be the synthesis of analogues where the cyclopropyl group is replaced by a different ring system, such as a cyclobutane. The synthesis of cyclobutane-containing molecules often involves distinct synthetic routes rather than direct modification of a cyclopropyl precursor. nih.gov For example, cyclobutanes can be incorporated to increase metabolic stability and induce conformational restriction in drug candidates. nih.gov

Side Chain Functionalization (e.g., modifications to the methoxy (B1213986) or cyclopropyl substituent)

Functionalization of the methoxy and cyclopropyl side chains offers another layer of structural diversification. The methoxy group can be a target for demethylation to reveal a hydroxyl group, which can then be further functionalized. Reagents like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are commonly used for the cleavage of aryl methyl ethers. google.comchem-station.com The resulting phenol (B47542) can then undergo O-alkylation or O-arylation to introduce a variety of new substituents. organic-chemistry.orggoogle.com For instance, the alkylation of hydroxy-substituted aromatic compounds can be achieved using alkylating agents in the presence of an acidic catalyst. google.com

The cyclopropyl group, while generally stable, can also be functionalized. Its unique electronic properties, behaving somewhat like a double bond, allow it to participate in certain reactions. preprints.org However, direct functionalization of a cyclopropyl ring attached to an aromatic system without ring opening can be challenging. A more common approach to introduce diversity at this position would be the synthesis of analogues with substituted cyclopropyl rings from the outset.

Bioisosteric Replacements (excluding biological activity discussion)

The methoxy group can be replaced by other small, neutral groups such as a fluorine atom, a trifluoromethyl group, or a small alkyl group. cambridgemedchemconsulting.comresearchgate.net Fluorine is a common bioisostere for a hydroxyl or methoxy group due to its similar size, though it possesses different electronic properties. chemrxiv.orgu-tokyo.ac.jp Replacing a methoxy group with a trifluoromethoxy group (OCF₃) can alter the electronic nature of the ring and improve metabolic stability. Other potential replacements include the methylthio (SCH₃) group or a small alkyl group. cambridgemedchemconsulting.com

The cyclopropyl group is often used as a bioisostere for a phenyl ring or an isopropyl group. scientificupdate.compressbooks.pub In turn, it can be replaced by other small, rigid cycloalkanes like cyclobutane to explore the impact of ring size on the molecule's conformation. nih.gov The replacement of a cyclopropyl group with a methyl group has been explored in the context of identifying potent drug candidates. researchgate.net The choice of bioisostere depends on the desired physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity.

Table 2: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale |

|---|---|---|

| Methoxy (-OCH₃) | Fluoro (-F) | Similar size, alters electronics |

| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Increased metabolic stability, electron-withdrawing |

| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Similar size and electronics |

| Cyclopropyl | Cyclobutyl | Alters ring strain and conformation |

| Cyclopropyl | Isopropyl | Similar size, increased flexibility |

| Cyclopropyl | Small heterocycles | Introduces heteroatoms, alters polarity |

Hybrid Structures and Conjugates

Creating hybrid structures or conjugates of 4-cyclopropyl-3-methoxybenzoic acid involves linking it to another molecular entity, which could be another small molecule, a peptide, or a polymer. This approach is often used to combine the properties of two different molecules or to target the molecule to a specific biological location.

Benzoic acid derivatives are frequently used as scaffolds for creating conjugates. preprints.org The carboxylic acid functionality provides a convenient handle for conjugation. For example, the carboxylic acid can be activated and coupled to an amino group on another molecule to form a stable amide linkage. nih.gov This strategy has been employed to create peptide conjugates and other complex molecular architectures. nih.gov While specific examples of conjugates of 4-cyclopropyl-3-methoxybenzoic acid are not readily found in the literature, the general principles of benzoic acid conjugation are well-established and could be applied to this molecule. google.com

Applications in Advanced Chemical Systems and Materials Science Excluding Any Clinical/biological/toxicological Uses

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of the carboxylic acid group, combined with the electronic and steric influences of the cyclopropyl (B3062369) and methoxy (B1213986) substituents, positions 4-Cyclopropyl-3-methoxybenzoic acid as a valuable intermediate in organic synthesis.

While the PubChem database indicates that the isomeric compound 4-(cyclopropylmethoxy)-3-methoxybenzoic acid is mentioned in numerous patents, specific examples of its use as a precursor in the synthesis of complex, non-natural products are not extensively detailed in publicly accessible scientific literature. The presence of the cyclopropyl motif is significant, as this strained ring system can participate in unique chemical transformations, potentially leading to the formation of intricate molecular scaffolds.

Benzoic acid and its derivatives are fundamental reagents in a wide array of organic reactions. The carboxylic acid functional group of 4-Cyclopropyl-3-methoxybenzoic acid can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations are foundational steps in multi-step synthetic sequences. For instance, related structures like 3-fluoro-4-methoxybenzoic acid can be transformed into more reactive species like benzoyl chlorides to facilitate reactions such as Friedel-Crafts acylation. However, specific, documented multi-step organic transformations where 4-Cyclopropyl-3-methoxybenzoic acid is the primary reagent are not prominently reported in peer-reviewed journals.

Integration into Functional Materials

The development of novel materials with tailored properties is a significant driver of chemical research. The structural attributes of 4-Cyclopropyl-3-methoxybenzoic acid suggest its potential utility in the formulation of functional materials.

Currently, there is no specific information available in the scientific literature detailing the use of 4-Cyclopropyl-3-methoxybenzoic acid as a monomer in the synthesis of specialty polymers. In principle, the carboxylic acid functionality would allow it to be used in the production of polyesters or polyamides through condensation polymerization.

The incorporation of cyclopropyl groups into liquid crystal structures is an area of interest. Benzoic acid derivatives, such as 4-(Decyloxy)benzoic acid, are known to exhibit liquid crystalline properties. The rigid benzoic acid core of 4-Cyclopropyl-3-methoxybenzoic acid, combined with the potential for intermolecular interactions, makes it a plausible candidate for inclusion in liquid crystal formulations. However, specific studies detailing the liquid crystalline or optoelectronic properties of materials containing 4-Cyclopropyl-3-methoxybenzoic acid are not currently available.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Carboxylic acids are a common class of ligands used in MOF synthesis. For example, 3,4-dihydroxybenzoic acid has been used to synthesize a copper-based MOF. The benzoic acid portion of 4-Cyclopropyl-3-methoxybenzoic acid could coordinate with metal centers to form MOFs. The cyclopropyl and methoxy groups would then be exposed within the pores of the framework, potentially influencing the material's properties such as pore size, guest affinity, and catalytic activity. Despite this potential, there are no specific reports of 4-Cyclopropyl-3-methoxybenzoic acid being used as a ligand in the synthesis of MOFs in the available literature.

Contribution to Catalyst Design and Ligand Development

The structural motifs present in 4-cyclopropyl-3-methoxybenzoic acid, namely the carboxylic acid, the methoxy group, and the cyclopropyl ring, offer potential anchoring points and functionalities for the design of sophisticated catalytic systems. Benzoic acid and its derivatives are known to play roles in various catalytic processes.

Ligands for Transition Metal Catalysis

While direct applications of 4-cyclopropyl-3-methoxybenzoic acid as a primary ligand in transition metal catalysis are not extensively documented in publicly available research, the foundational chemistry of benzoic acid derivatives suggests its potential. Benzoic acids can act as ancillary ligands, influencing the electronic and steric environment of a metal center. This can, in turn, modulate the catalyst's activity, selectivity, and stability. For instance, in some palladium-catalyzed reactions, benzoic acid has been shown to act as a proton shuttle or a co-catalyst, accelerating key steps in the catalytic cycle. The presence of the electron-donating methoxy group and the sterically demanding cyclopropyl group in 4-cyclopropyl-3-methoxybenzoic acid could offer a unique combination of properties to fine-tune the performance of transition metal catalysts.

Asymmetric Synthesis Applications

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, often relies on chiral ligands and catalysts. While 4-cyclopropyl-3-methoxybenzoic acid itself is not chiral, it can serve as a precursor or a building block for the synthesis of more complex chiral ligands. The carboxylic acid function provides a convenient handle for derivatization, allowing for the attachment of chiral auxiliaries or its incorporation into larger, chiral scaffolds.

Although specific examples detailing the use of 4-cyclopropyl-3-methoxybenzoic acid in asymmetric synthesis are scarce, the broader class of benzoic acid derivatives has been employed in this field. For example, they can be used to create an acidic environment that promotes certain enantioselective transformations. The unique electronic profile of 4-cyclopropyl-3-methoxybenzoic acid could potentially influence the stereochemical outcome of such reactions in a novel manner.

Development of Chemical Probes and Tags (non-biological)

The development of chemical probes and tags is crucial for monitoring and understanding complex chemical processes. These tools can be used to label specific molecules or track the progress of a reaction without interfering with the system's chemistry.

Fluorescent Labels for Chemical Processes

Fluorescent labels are powerful tools for real-time monitoring of chemical reactions and processes. While there is no direct evidence of 4-cyclopropyl-3-methoxybenzoic acid being used as a fluorescent label, its aromatic structure forms the core of many fluorescent molecules. The carboxylic acid group allows for its covalent attachment to other molecules of interest. The cyclopropyl and methoxy substituents could potentially modulate the photophysical properties, such as the excitation and emission wavelengths, quantum yield, and photostability, of a fluorophore system derived from this scaffold. Further research would be needed to explore the development of novel fluorescent probes based on this compound for applications in materials science and process chemistry.

Affinity Reagents for Chemical Purification

Affinity reagents are essential for the selective separation and purification of chemical compounds from complex mixtures. These reagents function by having a specific and reversible binding affinity for the target molecule. The carboxylic acid group of 4-cyclopropyl-3-methoxybenzoic acid can be used to immobilize it onto a solid support, such as a resin or a membrane. This functionalized support could then potentially be used in affinity chromatography to purify compounds that exhibit specific interactions with the cyclopropyl or methoxy-substituted phenyl ring. The unique combination of a hydrogen-bonding group (carboxylic acid), an electron-rich aromatic system, and a sterically defined cyclopropyl group could enable selective binding to complementary chemical structures, facilitating their isolation.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The principles of automated synthesis, often coupled with flow chemistry, are being increasingly applied to produce a wide array of chemical compounds with high precision and reproducibility. oxfordglobal.com Automated synthesizers, initially prominent in peptide and nucleic acid synthesis, are now being adapted for a broader range of organic molecules. oxfordglobal.com For instance, automated systems have been successfully used for the synthesis of various compounds through reactions like amide and sulfonamide bond formation, achieving a significant success rate in producing a library of de novo molecules. nih.gov The integration of 4-Cyclopropyl-3-methoxybenzoic acid into such automated workflows could streamline its production and the synthesis of its derivatives, enabling rapid screening for various applications. oxfordglobal.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Substituted Benzoic Acids

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk of explosion with high oxygen concentrations | Reduced risk due to smaller reaction volumes and better control |

| Efficiency | Lower oxygen utilization | Higher oxygen utilization and simplified operation |

| Scalability | Often challenging to scale up | More straightforward scalability |

| Consistency | Potential for batch-to-batch variability | High consistency and product quality |

Machine Learning and AI in Synthetic Route Design and Prediction

Table 2: Application of AI/ML in the Synthesis of 4-Cyclopropyl-3-methoxybenzoic acid

| AI/ML Application | Description | Potential Impact on Synthesis |

| Retrosynthesis Prediction | Algorithms suggest a series of reactions to produce the target molecule from available starting materials. cas.orgacs.org | Faster development of novel and more efficient synthetic routes. |

| Reaction Condition Optimization | ML models predict optimal conditions (temperature, solvent, catalyst) to maximize yield and selectivity. beilstein-journals.org | Reduced experimental effort and resource consumption. |

| De Novo Design | Generative models design new derivatives of the target molecule with desired properties and a plausible synthetic route. soken.ac.jp | Accelerated discovery of new functional molecules based on the 4-Cyclopropyl-3-methoxybenzoic acid scaffold. |

Supramolecular Chemistry and Self-Assembly Applications

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the foundation of supramolecular chemistry. Aromatic carboxylic acids, such as benzoic acid and its derivatives, are excellent building blocks for creating complex supramolecular architectures. acs.orgacs.org The carboxyl group can act as a strong hydrogen bond donor and acceptor, driving the formation of predictable patterns. acs.org

Research has shown that achiral benzoic acid derivatives can be co-crystallized with other molecules, like amines, to form chiral supramolecular structures. acs.org This is driven by strong hydrogen bonds between the carboxylic acid and the amine. acs.org Furthermore, the introduction of other functional groups, such as in ureido-benzoic acids, can lead to highly stable, quadruple hydrogen-bonded dimers, which are valuable in the development of supramolecular polymers. rsc.org The self-assembly of aromatic amino acids has also been studied, revealing the importance of aromatic stacking and hydrogen bonding in forming robust nanostructures. acs.org The unique combination of a cyclopropyl (B3062369) group and a methoxybenzoic acid moiety in 4-Cyclopropyl-3-methoxybenzoic acid offers intriguing possibilities for designing novel self-assembling systems with specific electronic and steric properties, potentially leading to new materials with applications in electronics and biomedicine.

Development of Novel Synthetic Tools and Reagents

Continuous innovation in synthetic methodology is essential for accessing new chemical space and improving the efficiency of existing transformations. The synthesis of the cyclopropane (B1198618) ring, a key feature of 4-Cyclopropyl-3-methoxybenzoic acid, is an area of active research. acsgcipr.orgrsc.org The Simmons-Smith cyclopropanation and its modifications are widely used methods for this transformation. mdpi.com Recent advances focus on developing more efficient and stereoselective catalytic systems, including those based on cobalt, rhodium, and titanium. organic-chemistry.org

Furthermore, Michael-initiated ring-closure (MIRC) reactions have emerged as a powerful strategy for constructing cyclopropane rings with high stereoselectivity. rsc.orgrsc.org The development of new reagents, such as novel ylides and photoredox catalysts, is expanding the scope of cyclopropanation reactions. rsc.org For the benzoic acid core, new catalytic systems are being explored for the efficient oxidation of precursor molecules. researchgate.net The application of these novel tools and reagents to the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid and its analogues could lead to more efficient, greener, and versatile synthetic routes, opening up new avenues for its use in various fields of chemical science.

Table 3: Key Synthetic Methodologies for Cyclopropane Ring Formation

| Methodology | Description | Key Features |

| Simmons-Smith Reaction | A stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid. mdpi.com | Widely used, compatible with various functional groups. mdpi.com |

| Transition-Metal Catalyzed Cyclopropanation | Utilizes transition metal catalysts (e.g., Rh, Co, Cu) to decompose diazo compounds and generate carbenes for addition to alkenes. organic-chemistry.orgrsc.org | High efficiency and stereoselectivity. organic-chemistry.org |

| Michael-Initiated Ring-Closure (MIRC) | A domino reaction involving conjugate addition to an electrophilic alkene followed by intramolecular ring closure. rsc.orgrsc.org | Powerful for constructing highly functionalized cyclopropanes. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.